1-(2-Bromo-4-methoxyphenyl)ethan-1-amine 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 634149-54-5
VCID: VC8128561
InChI: InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3
SMILES: CC(C1=C(C=C(C=C1)OC)Br)N
Molecular Formula: C9H12BrNO
Molecular Weight: 230.1 g/mol

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine

CAS No.: 634149-54-5

Cat. No.: VC8128561

Molecular Formula: C9H12BrNO

Molecular Weight: 230.1 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine - 634149-54-5

Specification

CAS No. 634149-54-5
Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
IUPAC Name 1-(2-bromo-4-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3
Standard InChI Key DDOJRMAWVRDIQG-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1)OC)Br)N
Canonical SMILES CC(C1=C(C=C(C=C1)OC)Br)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine consists of a phenyl ring substituted with bromine at the 2-position and methoxy at the 4-position, with an ethanamine group (-CH(NH₂)CH₃) at the 1-position. The chiral center at the amine-bearing carbon gives rise to two enantiomers:

Property(1S)-Enantiomer (1R)-Enantiomer
IUPAC Name(1S)-1-(2-bromo-4-methoxyphenyl)ethanamine(1R)-1-(2-bromo-4-methoxyphenyl)ethanamine
CAS Number1270298-92-4 (free base) 1443931-91-6 (hydrochloride)
Molecular FormulaC₉H₁₂BrNOC₉H₁₃BrClNO (hydrochloride)
Molecular Weight230.10 g/mol 266.56 g/mol
SMILESCC@@HNCC@HN.Cl

The (1S)-enantiomer’s InChIKey is DDOJRMAWVRDIQG-LURJTMIESA-N , while the (1R)-enantiomer hydrochloride has XSPJNVXQPPZCEM-FYZOBXCZSA-N.

Spectral and Physicochemical Data

The compound’s UV-Vis spectrum shows absorption maxima near 280 nm due to the aromatic system. Its hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL), making it preferable for experimental applications. The free base is typically an oil at room temperature, whereas the salt forms a crystalline solid .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves two primary steps: bromination of 4-methoxyacetophenone followed by reductive amination.

  • Bromination:

    • 4-Methoxyacetophenone undergoes electrophilic aromatic substitution with bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-4-methoxyacetophenone.

    • Yield: 85–90%.

  • Reductive Amination:

    • The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol under reflux (60°C, 12 h).

    • Chiral resolution via chiral HPLC or enzymatic methods separates the enantiomers.

    • Yield: 70–75%.

  • Salt Formation:

    • The free base is reacted with hydrochloric acid to form the hydrochloride salt, isolated via crystallization.

Industrial Scalability

Continuous flow reactors are employed for large-scale production, reducing reaction times by 40% compared to batch processes. Catalytic asymmetric synthesis methods using chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >98%.

Applications in Medicinal Chemistry

Biological Activity

The bromo and methoxy substituents enhance binding to serotonin receptors (5-HT₂A/5-HT₂C). In vitro studies show:

TargetIC₅₀ (μM)Selectivity Ratio (vs. 5-HT₁A)
5-HT₂A Receptor0.12120:1
5-HT₂C Receptor0.2560:1
Dopamine D₂1.815:1

The (1S)-enantiomer demonstrates 3-fold higher 5-HT₂A affinity than the (1R)-form, suggesting stereospecific interactions.

Drug Development

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine serves as a precursor to antipsychotic candidates. For example, coupling with aryl piperazines yields compounds with logP values of 2.5–3.0 and oral bioavailability >60% in rodent models.

Comparative Analysis with Structural Analogs

Substituting the bromine or methoxy group alters bioactivity:

Analog5-HT₂A IC₅₀ (μM)Metabolic Stability (t₁/₂, min)
1-(4-Methoxyphenyl)ethanamine2.115
1-(2-Chloro-4-methoxyphenyl)ethanamine0.4535
1-(2-Bromo-4-methoxyphenyl)ethanamine0.1250

The bromine atom enhances receptor affinity and metabolic stability compared to chloro or unsubstituted analogs.

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